4-Fluoroisoquinolin-5-amine
CAS No.: 928664-14-6
Cat. No.: VC5848283
Molecular Formula: C9H7FN2
Molecular Weight: 162.167
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 928664-14-6 |
---|---|
Molecular Formula | C9H7FN2 |
Molecular Weight | 162.167 |
IUPAC Name | 4-fluoroisoquinolin-5-amine |
Standard InChI | InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 |
Standard InChI Key | WSUBMVBAMAKLFM-UHFFFAOYSA-N |
SMILES | C1=CC2=CN=CC(=C2C(=C1)N)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
4-Fluoroisoquinolin-5-amine belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring. The compound features a fluorine atom at the 4-position and an amino group at the 5-position (Figure 1). Its molecular formula is C₉H₇FN₂, with a molecular weight of 162.16 g/mol .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | 4-fluoroisoquinolin-5-amine | |
SMILES | C1=CC2=CN=CC(=C2C(=C1)N)F | |
InChIKey | WSUBMVBAMAKLFM-UHFFFAOYSA-N | |
CAS Number | 928664-14-6 |
The planar structure of the isoquinoline core facilitates π-π stacking interactions, while the electron-withdrawing fluorine and electron-donating amino group create a polarized electronic environment .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis typically involves a two-step process:
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Nitration of 4-fluoroisoquinoline: Introduction of a nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
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Reduction to amine: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amino group.
A modified approach from Hidaka et al. (2001) starts with 4-bromoisoquinoline, undergoing amination via Buchwald-Hartwig coupling to install the amino group before fluorination . Yields remain unspecified in public data, though optimization of reaction time and catalyst loading is critical for scalability.
Industrial Production Challenges
Key challenges include:
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Regioselectivity: Competing nitration at positions 6 and 8 requires precise temperature control.
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Purification: Separation from di- and tri-substituted byproducts necessitates advanced chromatography or recrystallization .
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Fluorine stability: Degradation pathways under acidic conditions demand inert atmospheres during processing .
Physicochemical Properties
Thermodynamic Parameters
Experimental data on melting/boiling points remain unreported. Comparative analysis with 5-fluoroquinoline (boiling point: 238.4°C, density: 1.2 g/cm³) suggests similar volatility but higher polarity due to the amino group. Estimated properties include:
Table 2: Predicted Physicochemical Properties
Property | Estimated Value | Method |
---|---|---|
Partition coefficient (LogP) | 2.0 ± 0.2 | XLogP3 |
Polar surface area | 41.5 Ų | ChemAxon |
Hydrogen bond donors | 1 |
Stability Profile
The compound is stable under ambient conditions but prone to photodegradation. Storage recommendations include:
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Temperature: –20°C
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Atmosphere: Argon or nitrogen
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Light exclusion: Amber glass vials
Biological Activities and Mechanisms
Antiproliferative Effects
While direct evidence is limited, isoquinoline derivatives exhibit:
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Apoptosis induction: Caspase-3/7 activation in B16F10 melanoma cells .
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Cell cycle arrest: G1 phase blockade at 10–50 μM concentrations.
Pharmaceutical and Industrial Applications
Drug Discovery Intermediates
The compound serves as a building block for:
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Kinase inhibitors: ROCK2 inhibitors for hypertension.
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Antimicrobial agents: Quinoline-fluoro hybrids targeting DNA gyrase .
Material Science Applications
Functionalization via Suzuki-Miyaura coupling produces luminescent materials for OLEDs, with emission maxima tunable via substituent effects .
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